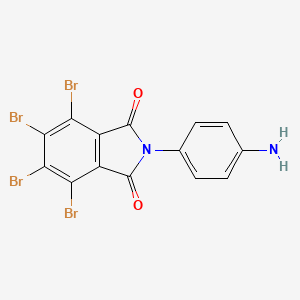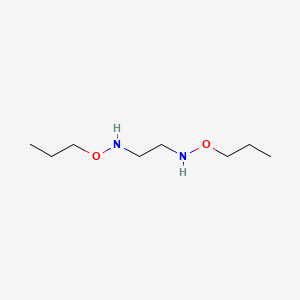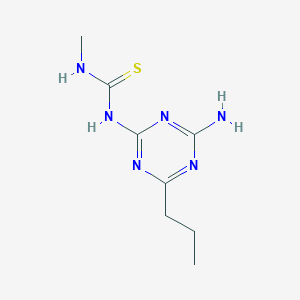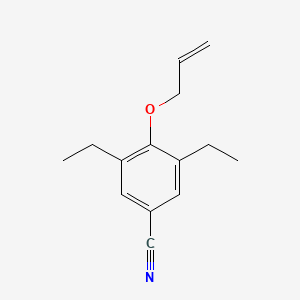
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabromo substitution on the isoindole ring and an aminophenyl group, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent steps include purification through crystallization or chromatography to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione involves its interaction with cellular components. In antimicrobial applications, it disrupts cell membranes, leading to cell lysis. In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-(4-Aminophenyl)ethylamine: Used in the synthesis of polymers and advanced materials.
Uniqueness
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties, making it suitable for specialized applications in material science and medicinal chemistry .
Propriétés
Numéro CAS |
96238-47-0 |
|---|---|
Formule moléculaire |
C14H6Br4N2O2 |
Poids moléculaire |
553.8 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-4,5,6,7-tetrabromoisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H,19H2 |
Clé InChI |
GOZJZCJIWGEGMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)




![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)


![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

